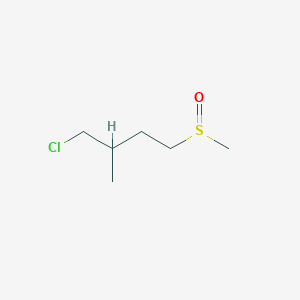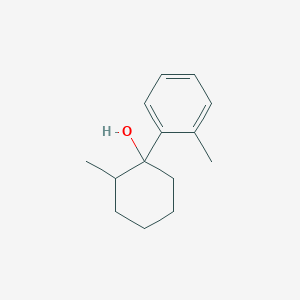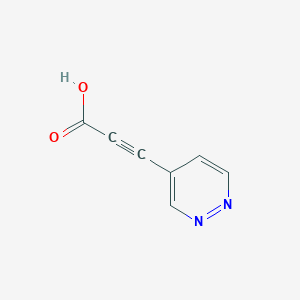
3-(Pyridazin-4-yl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridazin-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-4-yl)prop-2-ynoic acid typically involves the formation of the pyridazine ring followed by the introduction of the prop-2-ynoic acid moiety. One common method involves the reaction of 4-chloropyridazine with propargyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
化学反応の分析
Types of Reactions
3-(Pyridazin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学的研究の応用
3-(Pyridazin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 3-(Pyridazin-4-yl)prop-2-ynoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The exact pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the prop-2-ynoic acid moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness
3-(Pyridazin-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyridazine ring and the prop-2-ynoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This combination makes it a valuable compound for the development of new drugs and materials.
特性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
3-pyridazin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,(H,10,11) |
InChIキー |
SUKGOHJZBHVVDL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)


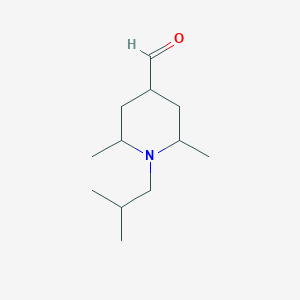
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)

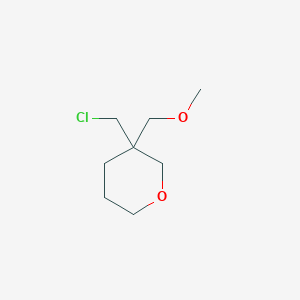
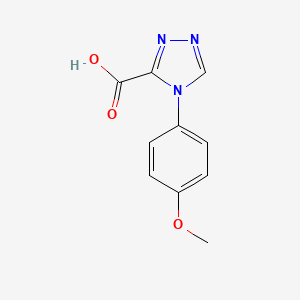
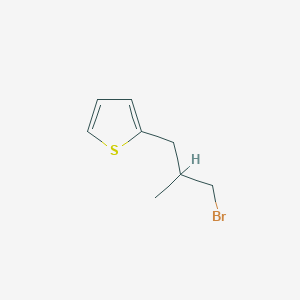
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)

